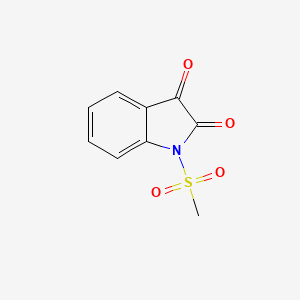![molecular formula C12H9N3O2 B11881474 2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol CAS No. 64947-24-6](/img/structure/B11881474.png)
2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is part of a larger family of pyrazolo[1,5-a]pyrimidines, which are known for their significant roles in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-aminopyrazole with an isoflavone derivative under microwave irradiation to yield the desired product . The reaction conditions often include the use of a solvent such as ethanol or dimethylformamide, and a catalyst like palladium on carbon to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug design.
Industry: Utilized in the development of materials with specific photophysical properties, such as fluorescent probes and organic light-emitting diodes
Mechanism of Action
The mechanism of action of 2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its photophysical properties allow it to interact with light, making it useful in imaging and sensing applications .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different substituents.
2-phenylpyrazolo[1,5-a]pyrimidine: Another analog with variations in the phenyl ring substituents.
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: A derivative with methyl groups at positions 5 and 7.
Uniqueness
2-phenylpyrazolo[1,5-a]pyrimidine-5,7-diol is unique due to its specific substitution pattern, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring precise molecular interactions and specific light absorption/emission characteristics .
Properties
CAS No. |
64947-24-6 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
7-hydroxy-2-phenyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H9N3O2/c16-11-7-12(17)15-10(13-11)6-9(14-15)8-4-2-1-3-5-8/h1-7,17H,(H,13,16) |
InChI Key |
OPKHKBBVDALWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=C2)NC(=O)C=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


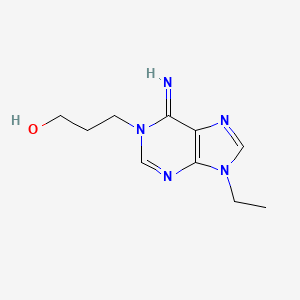
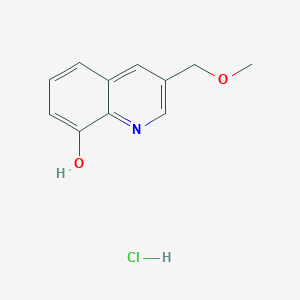
![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)
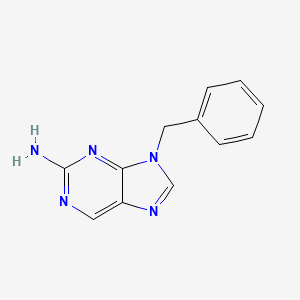

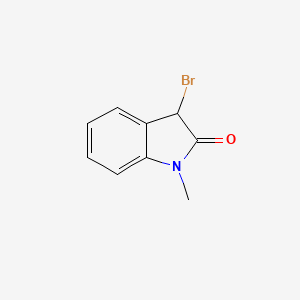
![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)




![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)

